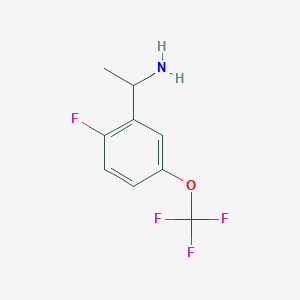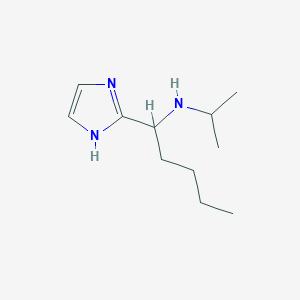
(3R)-3-(Methylamino)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Methylamino)azepan-2-one is a chiral compound belonging to the azepane family. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Methylamino)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a gold-catalyzed two-step [5 + 2] annulation has been reported to efficiently produce azepan-4-ones, which can be further modified to obtain ®-3-(Methylamino)azepan-2-one .
Industrial Production Methods: Industrial production of ®-3-(Methylamino)azepan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, cyclization, and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: ®-3-(Methylamino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted azepanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted azepanes.
Scientific Research Applications
®-3-(Methylamino)azepan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studying enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(Methylamino)azepan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Azepan-2-one: A structurally related compound with similar chemical properties.
Dibenzo[b,f]azepin-2-one: Another azepane derivative with distinct biological activities.
Uniqueness: ®-3-(Methylamino)azepan-2-one is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological activity compared to other azepane derivatives.
Properties
CAS No. |
87298-34-8 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R)-3-(methylamino)azepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-9-7(6)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
DWDJOZZRBORZQE-ZCFIWIBFSA-N |
Isomeric SMILES |
CN[C@@H]1CCCCNC1=O |
Canonical SMILES |
CNC1CCCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)










